molecular formula C19H13FN2O2S B2970351 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 941892-76-8

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2970351
CAS No.: 941892-76-8
M. Wt: 352.38
InChI Key: VAAKFLQKCKFOLZ-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide: is a complex organic compound that features a benzofuran ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzofuran and thiazole rings, followed by the introduction of the fluorophenyl group through substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran or thiazole rings.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: Commonly involves replacing a hydrogen atom with another substituent, such as a halogen or alkyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)acetamide

Comparison: Compared to similar compounds, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S/c20-14-7-5-12(6-8-14)9-18(23)22-19-21-15(11-25-19)17-10-13-3-1-2-4-16(13)24-17/h1-8,10-11H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAKFLQKCKFOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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